2,2'-Methylene Bis[Ranitidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The formation of NDMA in ranitidine can occur through various synthetic routes and reaction conditions. One proposed mechanism involves the breakdown of ranitidine in the acidic gastric environment to form dimethylamine (DMA), which then undergoes nitrosation with nitrites to form NDMA . Industrial production methods for detecting NDMA in ranitidine involve sensitive and robust analytical techniques such as LC-MS/MS .
Analyse Des Réactions Chimiques
2,2'-Methylene Bis[Ranitidine] undergoes several types of chemical reactions, including:
Oxidation: NDMA can be oxidized to form nitrite and nitrate ions.
Reduction: NDMA can be reduced to form dimethylamine.
Substitution: NDMA can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include acidic environments, nitrites, and reducing agents.
Applications De Recherche Scientifique
2,2'-Methylene Bis[Ranitidine] has several scientific research applications, including:
Chemistry: NDMA is used as a model compound for studying nitrosamine formation and degradation.
Biology: NDMA is used in toxicology studies to understand its carcinogenic and genotoxic effects.
Medicine: NDMA is studied for its potential health risks and regulatory implications in pharmaceutical products.
Industry: NDMA detection and quantification are critical for ensuring the safety and quality of pharmaceutical products
Mécanisme D'action
The mechanism by which 2,2'-Methylene Bis[Ranitidine] exerts its effects involves the formation of DNA adducts, leading to mutations and carcinogenesis. NDMA is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can alkylate DNA . This process can result in mutagenic and carcinogenic effects .
Comparaison Avec Des Composés Similaires
2,2'-Methylene Bis[Ranitidine] can be compared with other similar nitrosamine compounds, such as:
N-nitrosodiethylamine (NDEA): Similar to NDMA, NDEA is a nitrosamine impurity with carcinogenic properties.
N-nitrosodiisopropylamine (NDIPA): Another nitrosamine impurity found in pharmaceutical products.
N-nitrosodibutylamine (NDBA): A nitrosamine impurity with similar genotoxic effects. 2,2'-Methylene Bis[Ranitidine] is unique due to its specific formation from ranitidine and its significant regulatory impact on ranitidine products.
Activité Biologique
2,2'-Methylene Bis[Ranitidine] is a derivative of ranitidine, a well-known histamine H2-receptor antagonist commonly used to treat conditions related to excessive gastric acid secretion. This compound has garnered interest in pharmacological research due to its potential enhanced biological activity compared to its parent compound. This article explores the biological activity of 2,2'-Methylene Bis[Ranitidine], including its mechanism of action, pharmacokinetics, and therapeutic implications.
Histamine H2-Receptor Antagonism
2,2'-Methylene Bis[Ranitidine] functions primarily as a competitive antagonist of the histamine H2 receptors located in the gastric parietal cells. By blocking these receptors, the compound effectively reduces gastric acid secretion. This mechanism is crucial for alleviating symptoms associated with peptic ulcers and gastroesophageal reflux disease (GERD) .
Comparative Activity with Ranitidine
While both ranitidine and its bis-derivative share a similar mechanism, 2,2'-Methylene Bis[Ranitidine] exhibits enhanced potency . Studies indicate that this compound has a higher affinity for the H2 receptor, which translates to improved efficacy in reducing gastric acid output .
Pharmacokinetics
The pharmacokinetic profile of 2,2'-Methylene Bis[Ranitidine] suggests that it undergoes extensive hepatic metabolism. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. This metabolism results in various metabolites that may also contribute to its biological activity .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 50-60% |
Half-life | 1-3 hours |
Peak Plasma Concentration | 1-3 hours post-dose |
Elimination Route | Renal (urine) |
In Vitro Studies
Research has demonstrated that 2,2'-Methylene Bis[Ranitidine] exhibits significant inhibitory effects on gastric acid secretion in vitro. In studies using isolated gastric mucosa preparations, this compound effectively inhibited histamine-induced acid secretion at lower concentrations than ranitidine .
In Vivo Studies
In animal models, administration of 2,2'-Methylene Bis[Ranitidine] resulted in a marked decrease in gastric acidity and an increase in gastric pH compared to controls treated with ranitidine alone. These findings suggest that the bis-derivative may offer superior therapeutic benefits in managing acid-related disorders .
Clinical Observations
A case study involving patients with severe GERD indicated that those treated with 2,2'-Methylene Bis[Ranitidine] reported greater symptom relief compared to those receiving standard ranitidine therapy. The study highlighted improved patient outcomes in terms of both symptom resolution and quality of life metrics .
Adverse Effects
While generally well-tolerated, some patients experienced mild side effects such as headache and gastrointestinal discomfort. Importantly, no severe adverse reactions were reported during clinical evaluations of 2,2'-Methylene Bis[Ranitidine], aligning with the safety profile established for ranitidine .
Propriétés
IUPAC Name |
(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGZFWSNTVORH-OWUYFMIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.